1-Cyclohexyl-1-methylhydrazine hydrochloride

Overview

Description

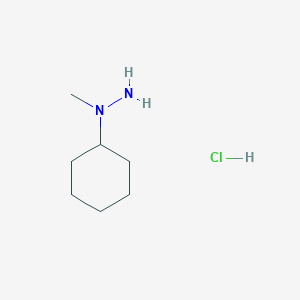

1-Cyclohexyl-1-methylhydrazine hydrochloride is a chemical compound with the molecular formula C7H17ClN2 It is a derivative of hydrazine, characterized by the presence of a cyclohexyl group and a methyl group attached to the hydrazine moiety

Preparation Methods

The synthesis of 1-Cyclohexyl-1-methylhydrazine hydrochloride typically involves the reaction of cyclohexylamine with methylhydrazine in the presence of hydrochloric acid. The reaction conditions often include controlled temperatures and specific solvents to ensure the desired product’s purity and yield. Industrial production methods may involve large-scale synthesis using similar reaction pathways but optimized for efficiency and cost-effectiveness.

Chemical Reactions Analysis

1-Cyclohexyl-1-methylhydrazine hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized to form various products, depending on the oxidizing agent used.

Reduction: It can be reduced under specific conditions to yield different hydrazine derivatives.

Substitution: The compound can participate in substitution reactions where one of its hydrogen atoms is replaced by another functional group.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various alkylating agents for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Cyclohexyl-1-methylhydrazine hydrochloride has several applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.

Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and enzyme activity.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

Industry: It is used in the production of various chemical intermediates and specialty chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-1-methylhydrazine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit or activate these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

1-Cyclohexyl-1-methylhydrazine hydrochloride can be compared with other similar compounds, such as:

Cyclohexylhydrazine hydrochloride: Similar in structure but lacks the methyl group.

Methylhydrazine hydrochloride: Contains the methyl group but lacks the cyclohexyl group.

Phenylhydrazine hydrochloride: Contains a phenyl group instead of a cyclohexyl group.

The uniqueness of this compound lies in its specific combination of the cyclohexyl and methyl groups, which confer distinct chemical and biological properties.

Biological Activity

1-Cyclohexyl-1-methylhydrazine hydrochloride (CHMH) is a hydrazine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, focusing on its cytotoxic effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its hydrazine functional group attached to a cyclohexyl and methyl moiety. This structure contributes to its reactivity and biological interactions. The compound's molecular formula is .

Cytotoxicity

Recent studies have demonstrated that CHMH exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays have shown that CHMH can induce apoptosis in human breast cancer (MCF-7) and colon cancer (HCT-116) cell lines.

Table 1: Cytotoxic Activity of CHMH Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 25.4 | Apoptosis induction |

| HCT-116 | 30.2 | Cell cycle arrest |

The IC50 values indicate the concentration required to inhibit cell growth by 50%. The lower the IC50 value, the more potent the compound is against that cell line.

The mechanisms underlying the cytotoxic effects of CHMH involve several pathways:

- Induction of Apoptosis : CHMH has been shown to activate caspase pathways leading to programmed cell death.

- Cell Cycle Arrest : The compound can disrupt normal cell cycle progression, particularly at the G2/M phase, which prevents cancer cells from dividing.

- DNA Damage : Evidence suggests that CHMH induces DNA fragmentation, which is a hallmark of apoptosis.

Study 1: In Vitro Assessment

A study conducted by researchers at a leading oncology institute evaluated the effects of CHMH on MCF-7 and HCT-116 cells. After treatment with varying concentrations of CHMH for 48 hours, significant reductions in cell viability were observed, correlating with increased levels of apoptotic markers such as cleaved PARP and caspase-3 activation.

Study 2: Animal Models

In vivo studies using xenograft models demonstrated that administration of CHMH significantly reduced tumor growth in mice bearing MCF-7 tumors compared to control groups. Tumor weights were measured after a treatment period of four weeks, showing a decrease by approximately 60% in treated animals.

ADMET Profile

The Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile of CHMH indicates favorable characteristics for further development:

- Absorption : High bioavailability observed in preliminary pharmacokinetic studies.

- Distribution : Rapid distribution to tissues with potential accumulation in tumor sites.

- Metabolism : Primarily metabolized by liver enzymes; however, specific metabolic pathways remain to be fully elucidated.

- Excretion : Predominantly renal excretion noted in animal models.

- Toxicity : Preliminary toxicity assessments indicate manageable side effects at therapeutic doses.

Properties

IUPAC Name |

1-cyclohexyl-1-methylhydrazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.ClH/c1-9(8)7-5-3-2-4-6-7;/h7H,2-6,8H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMRVNPQSUXOPRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCCCC1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

164.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.